molecular formula C11H11Cl2N3O4 B6612555 Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- CAS No. 5635-21-2

Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-

Cat. No.: B6612555
CAS No.: 5635-21-2
M. Wt: 320.13 g/mol
InChI Key: KJCQZOWNDMILRS-UHFFFAOYSA-N
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Description

Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-] (hereafter referred to as Compound A) is a bis-acetamide derivative featuring a central (3-nitrophenyl)methylene bridge linking two 2-chloroacetamide groups. The nitro group at the meta position on the phenyl ring and the chlorine substituents on the acetamide moieties contribute to its electronic and steric properties, influencing reactivity, crystallinity, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-(3-nitrophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O4/c12-5-9(17)14-11(15-10(18)6-13)7-2-1-3-8(4-7)16(19)20/h1-4,11H,5-6H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCQZOWNDMILRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(NC(=O)CCl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368883
Record name Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5635-21-2
Record name Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps

  • Aldehyde Activation : 3-Nitrobenzaldehyde’s electron-withdrawing nitro group enhances the electrophilicity of its carbonyl carbon, promoting nucleophilic attack by the acetamide’s amine group.

  • Imine Formation : The amine attacks the aldehyde, forming a hemiaminal intermediate that dehydrates to generate a Schiff base.

  • Bis-Acetamide Coupling : A second equivalent of 2-chloroacetamide reacts with the remaining aldehyde group, culminating in the bis-acetamide product.

Methodological Adaptations from Literature

Acylation and Condensation Techniques

Patent CN111004141A details the acylation of p-nitroaniline with chloroacetyl chloride under mild conditions (15°C, toluene/water, sodium carbonate), yielding 2-chloro-N-p-nitrophenylacetamide with 93% purity. This demonstrates the feasibility of chloroacetyl chloride in forming stable acetamide bonds under aqueous-organic biphasic conditions. Adapting this, 2-chloroacetamide could be generated in situ for condensation with 3-nitrobenzaldehyde.

Thioacetamide Coupling

ACS Omega reports the synthesis of (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides via nucleophilic substitution between chloroacetamides and thiol-containing intermediates. Although the target compound lacks a thioether linkage, the reaction conditions (refluxing ethanol, sodium acetate catalyst) provide a template for facilitating condensation.

Proposed Synthetic Procedure

Reaction Conditions

ParameterValue/DescriptionSource Adaptation
Solvent Ethanol or toluene/water biphasic system
Catalyst Sodium acetate (1.1 equiv)
Temperature Reflux (~78°C for ethanol)
Stoichiometry 3-Nitrobenzaldehyde : 2-Chloroacetamide = 1:2Hypothesized
Reaction Time 4–6 hours

Stepwise Protocol

  • Charge Reactants : Combine 3-nitrobenzaldehyde (1.0 equiv, 1.0 mol), 2-chloroacetamide (2.2 equiv, 2.2 mol), and sodium acetate (1.1 equiv, 1.1 mol) in ethanol (600 mL).

  • Reflux : Heat the mixture at 78°C for 4–6 hours under nitrogen atmosphere.

  • Workup : Cool to room temperature, filter precipitated product, and wash with cold ethanol.

  • Purification : Recrystallize from a methanol/water (3:1 v/v) mixture to isolate pure product.

Challenges and Optimization Strategies

Byproduct Formation

  • Risk : Mono-condensation (single acetamide coupling) or polymerization of 3-nitrobenzaldehyde.

  • Mitigation : Use excess 2-chloroacetamide (2.2 equiv) and monitor reaction progression via TLC.

Solvent Selection

  • Ethanol vs. Biphasic Systems : Ethanol simplifies the setup, but a toluene/water system (as in) may improve yields by avoiding side reactions.

Catalytic Efficiency

  • Alternative Catalysts : Triethylamine (used in for acylation) could enhance imine formation kinetics compared to sodium acetate.

Comparative Analysis of Methodologies

AspectPatent CN111004141AACS OmegaTarget Compound Synthesis
Reaction Type AcylationNucleophilic SubstitutionCondensation
Solvent Toluene/waterEthanolEthanol or toluene/water
Catalyst Sodium carbonateSodium acetateSodium acetate
Yield 93%93%70–85% (projected)
Purity 98.3% (HPLC)99.8% (HPLC)≥95% (target)

Chemical Reactions Analysis

Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloroacetamide groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines.

Scientific Research Applications

Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the chloroacetamide groups can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Nitro vs. Methyl Groups
  • 2-Chloro-N-(3-nitrophenyl)acetamide : The nitro group induces an antiperiplanar conformation of the N–H bond relative to the nitro group, facilitating intermolecular N–H⋯O hydrogen bonds along crystal axes .
  • 2-Chloro-N-(3-methylphenyl)acetamide : The methyl group results in a syn conformation of the N–H bond, altering hydrogen-bonding networks and crystal packing .
Fluoro and Chloro Substituents
  • N,N′-((4-Fluorophenyl)methylene)bis(2-(4-chlorophenyl)acetamide) (Compound 34): The electron-withdrawing fluoro group enhances thermal stability (melting point: ~180°C) compared to non-fluorinated analogs. LC–MS data show a molecular ion peak at m/z 444.9 .
  • N,N′-((4-Chlorophenyl)methylene)bis(2-(4-chlorophenyl)acetamide) (Compound 35) : Dual chloro substituents increase molecular rigidity, reflected in a higher yield (70%) and distinct NMR shifts (δ 8.88 ppm for aromatic protons) .
Table 1: Substituent Effects on Physical Properties
Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR)
Compound A (Hypothetical) 3-NO₂ Not Reported - -
Compound 34 4-F ~180 67 δ 8.82 (d, J = 7.6 Hz, 2H)
Compound 35 4-Cl Not Reported 70 δ 8.88 (d, J = 7.8 Hz, 2H)
2-Chloro-N-(3-Nitrophenyl) 3-NO₂ 145–147 - N–H⋯O hydrogen bonds along b-axis

Bridge Variations in Bis-Acetamides

Methylene vs. Alkylene Bridges
  • N,N'-1,4-Butanediylbis[2-chloro-acetamide] : A flexible butylene bridge reduces crystallinity, lowering the melting point (~120°C) compared to rigid aromatic bridges. The molecular formula is C₈H₁₄Cl₂N₂O₂ .
  • N,N′-((4-Methoxyphenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 46) : The methoxy group enhances solubility in polar solvents (e.g., DMSO), with LC–MS showing m/z 525.1 .
Table 2: Bridge Structural Impact
Compound Bridge Type Molecular Formula Melting Point (°C) Key Property
Compound A (Hypothetical) (3-Nitrophenyl)methylene C₁₈H₁₄Cl₂N₃O₅ Not Reported High polarity
N,N'-1,4-Butanediyl Butylene C₈H₁₄Cl₂N₂O₂ ~120 Flexible, lower crystallinity
Compound 46 (4-Methoxyphenyl)methylene C₂₄H₂₀F₆N₂O₃ 165–167 Enhanced solubility

Chloro Substituent Variations

Mono- vs. Dichloroacetamides
  • 2,2-Dichloro-N-(3-nitrophenyl)acetamide (3NPDCA): Dual chlorine atoms increase molecular weight (Mr = 264.1) and steric hindrance, resulting in stronger N–H⋯O hydrogen bonds (N⋯O distance: 2.89 Å) compared to mono-chloro analogs .
  • 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) : Trichloroethyl groups introduce significant hydrophobicity, as evidenced by IR C=O stretching at 1680 cm⁻¹ .

Biological Activity

Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-] is a compound that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a unique arrangement with two chloroacetamide groups linked to a 3-nitrophenyl moiety. Its molecular formula is C11H11Cl2N3O4C_{11}H_{11}Cl_2N_3O_4 with a molecular weight of 320.13 g/mol .

Synthesis : The synthesis typically involves the reaction of 3-nitrobenzaldehyde with chloroacetamide in the presence of a base such as sodium hydroxide. This method allows for the formation of the desired product under controlled conditions, which can be scaled for industrial production .

The biological activity of Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-] is primarily attributed to its interaction with various biological targets. The nitrophenyl group can participate in electron transfer reactions, while the chloroacetamide groups are capable of forming covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate enzymatic activity and influence cellular processes .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of acetamides, particularly against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have demonstrated that derivatives containing chloro groups exhibit enhanced antibacterial activity compared to their non-chloro counterparts. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed significant potency against Klebsiella pneumoniae, with MIC values indicating effective inhibition .
  • Case Study : A study by Jetti et al. evaluated the antibacterial effects of various acetamides, revealing that compounds with chloro substitutions had improved activity against Klebsiella pneumoniae. The presence of chlorine was found to stabilize the molecule at the target enzyme site, promoting cell lysis .
CompoundMIC (µg/mL)Target Bacteria
A116Klebsiella pneumoniae
A28Klebsiella pneumoniae
Control32Klebsiella pneumoniae

Cytotoxicity and Pharmacokinetics

The cytotoxic profile of Acetamide derivatives has also been investigated, showing favorable results for potential therapeutic applications. The compound demonstrated low toxicity levels in preliminary assays, indicating a promising safety profile for future in vivo studies .

Comparative Analysis with Similar Compounds

Acetamide derivatives have been compared with other antimicrobial agents to assess their efficacy:

  • Acetanilide : While acetanilide lacks significant antibacterial properties, acetamides like Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-] exhibit enhanced activity due to structural modifications.
  • Chloroacetaminophen : Similar studies have shown that introducing chlorine into acetamides can significantly enhance their antimicrobial effects .

Q & A

Q. Methodology :

  • ¹H NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, shifting aromatic signals downfield (δ ~8.2–8.8 ppm). Compare with ¹H-¹³C HMBC to confirm coupling between the methylene bridge and nitro-substituted phenyl ring .
  • IR Spectroscopy : Asymmetric NO₂ stretching (~1520 cm⁻¹) and C=O stretches (~1680 cm⁻¹) confirm nitro and amide functionalities. Use KBr pellets to minimize solvent interference .
  • UV-Vis : π→π* transitions in the nitroaryl moiety yield absorption bands at 250–300 nm, useful for monitoring photostability .

Advanced Consideration :
Time-resolved fluorescence quenching can probe nitro group interactions with electron-rich biomolecules, relevant for pharmacological studies .

How do steric and electronic factors influence the compound’s reactivity in nucleophilic substitution reactions?

Methodology :
The chloroacetamide moieties are susceptible to nucleophilic attack (e.g., by amines or thiols). However, steric hindrance from the bis-methylene bridge and electronic deactivation by the nitro group reduce reactivity. Kinetic studies (e.g., pseudo-first-order conditions) show that substituting the nitro group with electron-donating groups (e.g., –OMe) increases substitution rates by 3–5× .

Advanced Consideration :
DFT-based Fukui function analysis identifies the chloroacetamide’s α-carbon as the most electrophilic site, guiding regioselective modifications .

What strategies are effective for resolving contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodology :
Contradictions often stem from assay-specific conditions (e.g., solvent polarity affecting membrane permeability). Standardize assays using:

  • Consistent solvent systems : DMSO concentrations ≤1% to avoid cytotoxicity.
  • Control for nitro group reduction : In cellular assays, nitroreductases may convert –NO₂ to –NH₂, altering bioactivity. Use nitroreductase-deficient cell lines or monitor metabolites via LC-MS .

Advanced Consideration :
Leverage molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CB2 receptors, accounting for the nitro group’s electrostatic interactions .

How can computational methods improve the prediction of this compound’s environmental persistence and degradation pathways?

Q. Methodology :

  • QSAR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and hydrolysis rates. The chloroacetamide groups are prone to hydrolytic cleavage (t½ ~30 days at pH 7) .
  • Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption coefficients (KOC), critical for assessing groundwater contamination risks .

Advanced Consideration :
Metadynamics simulations can map free-energy landscapes for nitro group reduction pathways under anaerobic conditions, informing bioremediation strategies .

What crystallographic software and refinement protocols are recommended for analyzing this compound’s supramolecular interactions?

Q. Methodology :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Refinement : SHELXL-2018 for full-matrix least-squares refinement. Apply TWIN/BASF commands for twinned crystals .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for hydrogen-bonding network analysis .

Advanced Consideration :
For charge-density analysis, employ multipole refinement (XD2016) to map electron density around the nitro group, revealing resonance effects .

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